2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a quinazolinone core, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the methylenedioxy bridge.
Synthesis of the Quinazolinone Core: The quinazolinone core can be synthesized by cyclization of anthranilic acid derivatives with formamide or its equivalents.
Coupling Reactions: The benzodioxole moiety is then coupled with the quinazolinone core using a suitable linker, such as a thiol group, under basic conditions.
Final Assembly: The ethoxyphenyl group is introduced via an amide bond formation using standard peptide coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the ketone to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives of the quinazolinone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE has several research applications:
Medicinal Chemistry: It is being studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications:
Mechanism of Action
The compound exerts its effects primarily through interaction with cellular targets such as enzymes involved in DNA replication and repair. It can inhibit the activity of these enzymes, leading to cell cycle arrest and apoptosis. The benzodioxole moiety is crucial for its binding affinity, while the quinazolinone core is responsible for its inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
Compared to similar compounds, 2-({3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)-N-(4-ETHOXYPHENYL)ACETAMIDE is unique due to its multi-functional structure, which allows it to interact with multiple biological targets. Its combination of a benzodioxole moiety, a quinazolinone core, and an ethoxyphenyl group provides a versatile framework for the development of new therapeutic agents.
Properties
Molecular Formula |
C26H23N3O5S |
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Molecular Weight |
489.5 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H23N3O5S/c1-2-32-19-10-8-18(9-11-19)27-24(30)15-35-26-28-21-6-4-3-5-20(21)25(31)29(26)14-17-7-12-22-23(13-17)34-16-33-22/h3-13H,2,14-16H2,1H3,(H,27,30) |
InChI Key |
ZKPUCUFSOXXVRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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